2-(1-{[4-(methylsulfanyl)phenyl]methyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine
Description
This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole core linked to a pyridine ring at position 5. A 4-(methylsulfanyl)phenylmethyl group is attached to the nitrogen of the pyrrolo-pyrrole system.
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-23-17-7-5-15(6-8-17)12-21-11-9-16-13-22(14-18(16)21)19-4-2-3-10-20-19/h2-8,10,16,18H,9,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANGVUGRYWANJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(methylsulfanyl)phenyl]methyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine typically involves a multi-step process. One possible route includes:
Formation of the pyridine ring: : This could be achieved through a reaction involving 2-bromopyridine and an appropriate nucleophile.
Assembly of the pyrrolidine moiety: : Often synthesized through cyclization reactions involving appropriate amine precursors.
Attachment of the 4-(methylsulfanyl)phenyl group: : This step may use a Friedel-Crafts alkylation or a nucleophilic substitution reaction.
Final condensation: : Combining the pyridine and pyrrolidine intermediates through a series of coupling reactions.
Industrial Production Methods
For industrial-scale production, process optimization is key. Typically, this would involve:
Use of efficient and scalable reactions.
Minimization of reaction steps.
Utilization of cost-effective and readily available reagents.
Ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, especially at the thiomethyl group.
Reduction: : Reduction reactions can target the pyridine ring or other unsaturated parts of the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, particularly at positions activated by the thiomethyl group.
Common Reagents and Conditions Used
Oxidation: : Reagents like hydrogen peroxide or KMnO4 under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: : Halogenating agents for electrophilic substitution; bases like NaH for nucleophilic substitution.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Saturated derivatives.
Substitution: : Halogenated or otherwise substituted aromatic compounds.
Scientific Research Applications
In Chemistry
- Synthesis of Complex Molecules : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations.
- Reactivity Studies : Research into its oxidation and reduction reactions can provide insights into the behavior of similar compounds.
In Biology and Medicine
- Potential Pharmacophore : The structural motifs suggest that it could be modified into bioactive compounds for treating neurological disorders or cancers. The presence of the thiomethyl group may enhance its interaction with biological targets.
- Mechanistic Studies : Understanding how this compound interacts with molecular targets can lead to the development of new therapeutic agents.
In Material Science
- Precursor for Novel Materials : The compound may be utilized in creating materials with unique electronic or optical properties due to its complex structure.
- Polymer Chemistry : Its reactivity can be explored for developing advanced polymers with specific functionalities.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of derivatives from 2-(1-{[4-(methylsulfanyl)phenyl]methyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine, leading to compounds with enhanced biological activity against cancer cell lines. The derivatives showed improved binding affinity to specific receptors compared to the parent compound.
Case Study 2: Material Development
Research highlighted the use of this compound as a precursor in developing new organic semiconductors. The resulting materials exhibited promising electronic properties suitable for applications in organic light-emitting diodes (OLEDs).
Mechanism of Action
The specific mechanism by which 2-(1-{[4-(methylsulfanyl)phenyl]methyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine exerts its effects depends on its application. Potential mechanisms include:
Interaction with molecular targets: : Binding to proteins or enzymes, altering their function.
Pathway modulation: : Affecting signaling pathways within cells, leading to changes in cellular behavior.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Physicochemical Properties (Hypothetical)
Biological Activity
The compound 2-(1-{[4-(methylsulfanyl)phenyl]methyl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine (CAS Number: 2549055-35-6) is a synthetic organic molecule notable for its complex structure, which includes a pyridine ring and multiple fused pyrrole units. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are explored in this article.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 325.5 g/mol. The structure features a methylsulfanyl group attached to a phenyl ring, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃S |
| Molecular Weight | 325.5 g/mol |
| CAS Number | 2549055-35-6 |
Anticancer Properties
Recent studies have indicated that compounds containing pyrrole and pyridine moieties exhibit significant anticancer activity. For instance, research on similar fused pyrrole derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines, including HepG-2 and EACC cells. The mechanism involved apoptosis induction, as evidenced by caspase activation assays .
Antimicrobial Activity
Pyrrole derivatives have also been recognized for their antimicrobial properties. In vitro studies demonstrated that certain compounds with similar structures effectively inhibited the growth of pathogenic bacteria and fungi. The presence of the methylsulfanyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, pyrrole-containing compounds have shown anti-inflammatory effects. Research indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrrole derivatives using the resazurin assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, highlighting their potential as therapeutic agents .
- Docking Studies : Molecular docking studies were performed to predict the binding affinity of these compounds to COX-2, an enzyme associated with inflammation and cancer progression. The results suggested favorable interactions, supporting the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
